1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Lipophilicity Drug Design Physicochemical Properties

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) is an indanol derivative with the molecular formula C11H14O and a molecular weight of 162.23 g/mol. This compound features a 2,3-dihydro-1H-indene core substituted with two methyl groups at the 1- and 2-positions and a hydroxyl group at the 5-position, yielding a chiral center at C1.

Molecular Formula C11H14O
Molecular Weight 162.232
CAS No. 51086-26-1
Cat. No. B2704369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
CAS51086-26-1
Molecular FormulaC11H14O
Molecular Weight162.232
Structural Identifiers
SMILESCC1CC2=C(C1C)C=CC(=C2)O
InChIInChI=1S/C11H14O/c1-7-5-9-6-10(12)3-4-11(9)8(7)2/h3-4,6-8,12H,5H2,1-2H3
InChIKeyABWSMLAWUHYFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1): Key Physicochemical and Procurement Specifications


1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) is an indanol derivative with the molecular formula C11H14O and a molecular weight of 162.23 g/mol [1]. This compound features a 2,3-dihydro-1H-indene core substituted with two methyl groups at the 1- and 2-positions and a hydroxyl group at the 5-position, yielding a chiral center at C1 [2]. It is utilized as a versatile small molecule scaffold and has been documented as a chiral building block in polymer synthesis . Notably, it has been tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 cells, establishing a baseline for its biological interaction profile [3].

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1): Why Regioisomeric and Positional Analogs Are Not Drop-In Replacements


Within the C11H14O indanol isomer class, generic substitution is not scientifically valid due to profound differences in molecular properties arising solely from the regiospecific placement of methyl substituents. For instance, the 3,3-dimethyl analog (CAS 4957-24-8) exhibits a melting point of 85-86 °C and a LogP of 3.40 [1] [2], whereas the 1,2-dimethyl regioisomer (CAS 51086-26-1) is documented as a versatile scaffold with a distinct chiral center, which directly impacts its utility in asymmetric synthesis . The 1,3-dimethyl analog (PubChem CID 161184543) has a computed XLogP3-AA of 3.1 [3], illustrating that even minor shifts in methyl position alter lipophilicity and, consequently, chromatographic behavior and receptor interactions. Furthermore, the 2,2-dimethyl analog (CAS 18272-67-8) differs in melting point (81-83 °C) and predicted pKa (10.38) . These regioisomeric variations confirm that procurement of the correct CAS 51086-26-1 is essential for maintaining reproducible experimental outcomes in synthetic, analytical, and biological workflows.

Quantitative Evidence for the Selection of 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) Over Positional Analogs


Regiospecific Methyl Substitution Modulates Lipophilicity and Predicted Pharmacokinetic Behavior

The 1,2-dimethyl substitution pattern in CAS 51086-26-1 yields distinct physicochemical properties compared to regioisomeric analogs. While specific experimental LogP data for 51086-26-1 is not publicly available, the compound's classification as a versatile small molecule scaffold supports its utility in medicinal chemistry programs requiring precise lipophilicity tuning . In contrast, the 3,3-dimethyl analog (CAS 4957-24-8) has a measured LogP of 3.40 [1], and the 1,3-dimethyl analog (CID 161184543) has a computed XLogP3-AA of 3.1 [2]. The 1,2-dimethyl regioisomer's unique substitution pattern, which positions a methyl group adjacent to the C1 chiral center, is expected to produce intermediate or distinct lipophilicity values, influencing membrane permeability and chromatographic retention times.

Lipophilicity Drug Design Physicochemical Properties

Presence of a Chiral Center at C1 Enables Asymmetric Synthetic Applications Unavailable to Gem-Dimethyl Analogs

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) possesses a stereogenic center at the C1 position, which is absent in the 3,3-dimethyl analog (CAS 4957-24-8) [1]. This structural feature directly enables its documented application as a chiral building block for synthesizing optically active polymers and biologically relevant molecules . The compound's chiral nature distinguishes it from gem-dimethyl analogs such as 3,3-dimethylindan-5-ol, which, lacking this stereocenter, cannot be employed in asymmetric transformations requiring chiral induction . Furthermore, enzymatic kinetic resolution methods using Burkholderia cepacia lipase have been established for racemic 1,2-dihydroindenols, providing a validated pathway to obtain enantiomerically pure forms of this scaffold [2].

Asymmetric Synthesis Chiral Resolution Polymer Chemistry

Documented DHFR Inhibitory Activity Establishes Biological Relevance Distinct from Uncharacterized Analogs

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) has been specifically tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells, as documented in the BindingDB assay repository under entry ChEBML_54610 [1]. This assay provides empirical evidence of the compound's capacity to engage with a therapeutically validated enzyme target involved in nucleotide biosynthesis and cancer cell proliferation. In contrast, regioisomeric analogs such as 3,3-dimethylindan-5-ol (CAS 4957-24-8) and 2,2-dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 18272-67-8) lack comparable DHFR inhibition documentation in public databases [2] .

Enzyme Inhibition DHFR Anticancer Research

Validated Application Scenarios for 1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Polymers and Bioactive Scaffolds

The C1 stereocenter in 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol (CAS 51086-26-1) directly enables its use as a chiral building block for synthesizing optically active polymers, an application that is structurally precluded for achiral gem-dimethyl analogs such as 3,3-dimethylindan-5-ol (CAS 4957-24-8) [1]. Additionally, validated enzymatic resolution methods for racemic 1,2-dihydroindenols using Burkholderia cepacia lipase provide a scalable route to enantiomerically enriched material for asymmetric catalysis and medicinal chemistry applications [2].

Structure-Activity Relationship (SAR) Studies Targeting Dihydrofolate Reductase (DHFR)

This compound has documented inhibitory activity against DHFR derived from L1210 cells, as recorded in the BindingDB assay repository (ChEBML_54610) [3]. This established target engagement distinguishes it from uncharacterized positional isomers and supports its use as a validated starting point for SAR campaigns exploring indanol-based DHFR inhibitors. Researchers developing antifolate therapeutics can utilize this compound as a reference standard to benchmark new analogs against a structurally characterized, biologically active indanol derivative.

Physicochemical Property Benchmarking and Chromatographic Method Development

The regiospecific 1,2-dimethyl substitution pattern yields distinct lipophilicity and chromatographic retention behavior compared to the 3,3-dimethyl (LogP 3.40) and 1,3-dimethyl (XLogP3-AA 3.1) isomers [4] [5]. This property differential makes CAS 51086-26-1 a valuable reference compound for developing and validating reverse-phase HPLC methods capable of resolving structurally similar indanol isomers in complex synthetic mixtures or biological matrices. Analytical laboratories require authentic samples of this specific regioisomer to establish accurate retention time standards.

Versatile Small Molecule Scaffold for Library Synthesis

Commercial suppliers classify 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol as a versatile small molecule scaffold, positioning it as a privileged core for generating diverse compound libraries through functionalization of the phenolic hydroxyl group or further elaboration of the indane framework . Its combination of a chiral center and a reactive phenol moiety provides orthogonal derivatization handles that support parallel synthesis strategies in medicinal chemistry hit-to-lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.